molecular formula C11H7Cl2NO2S B2502907 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 17969-29-8

2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2502907
CAS No.: 17969-29-8
M. Wt: 288.14
InChI Key: XSZXHVFNMYQPOI-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is an organic compound with a complex structure that includes a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with thioamides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the thiazole ring.

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenyl structure.

Uniqueness

2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the thiazole ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-6-1-2-8(9(13)3-6)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZXHVFNMYQPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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